
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 2219379-41-4 . It has a molecular weight of 227.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular formula isC6H12Cl2N4O and it has an average mass of 227.092 Da .
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the triazole ring is known to enhance pharmacokinetics and pharmacological properties, making these compounds suitable for drug development. In particular, certain 1,2,4-triazole derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These findings suggest that “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” could be explored for its efficacy in cancer treatment, particularly in targeting specific cancer cells while minimizing harm to normal cells.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. They have been synthesized and tested against different microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . The structure of “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” suggests it could be a candidate for developing new antimicrobial drugs, especially in the face of increasing antibiotic resistance.
Antiviral Applications
The triazole core is a common feature in many antiviral drugs due to its ability to engage in hydrogen bonding and its stability against metabolic degradation. Research into 1,2,4-triazole derivatives has included their use as antiviral agents . “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” may hold potential in this field, particularly in the design of drugs targeting viral enzymes or replication mechanisms.
Anti-Tubercular Activity
Compounds containing the 1,2,4-triazole moiety have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . The exploration of “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” in this context could lead to the development of novel anti-tubercular agents, which are urgently needed due to the emergence of multi-drug resistant strains of tuberculosis.
Antioxidant Effects
The antioxidant properties of triazole derivatives are attributed to their ability to scavenge free radicals and chelate metal ions . This makes “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” a compound of interest for research into oxidative stress-related diseases and the development of protective agents against oxidative damage.
Enzyme Inhibition
Triazole derivatives have been studied for their ability to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated . “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” could be investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in conditions such as cancer, where the inhibition of enzymes like aromatase is desired.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the anticancer activity of molecules containing a 1,2,4-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole ring that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that the synthesis of high nitrogen-containing heterocyclic systems like 1,2,4-triazole derivatives has been attracting increasing interest due to their utility in various applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSERPTMCMOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride | |
CAS RN |
2219379-41-4 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

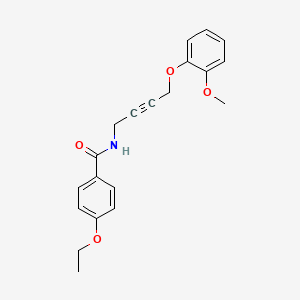
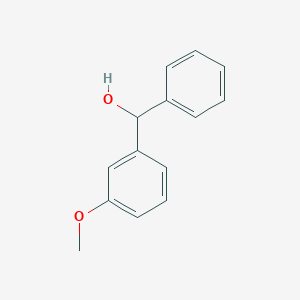


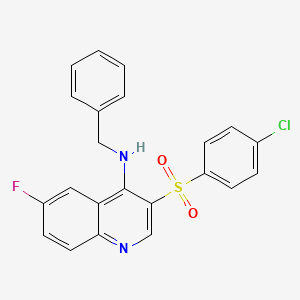
methanone](/img/structure/B2937899.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)
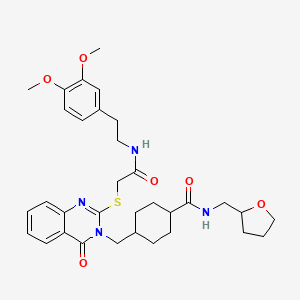
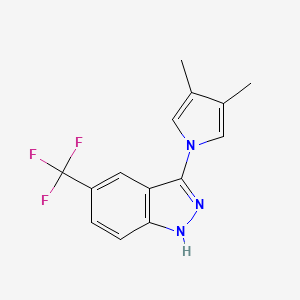
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)
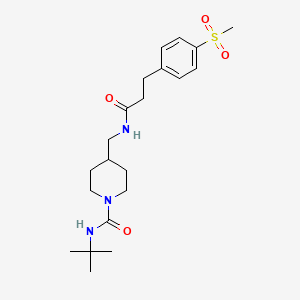
![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)